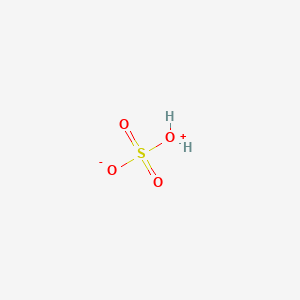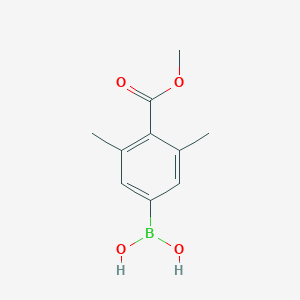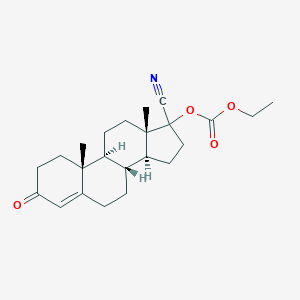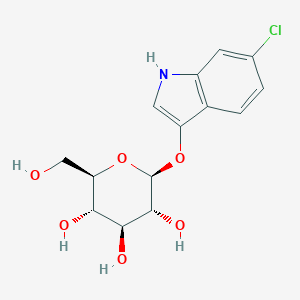
Polyglyceryl-3 caprate
Vue d'ensemble
Description
Polyglyceryl-3 caprate is a surfactant that is derived from natural sources such as coconut and palm kernel oil. It is commonly used in the cosmetic and personal care industry due to its emulsifying and solubilizing properties. However, recent scientific research has revealed its potential applications in the pharmaceutical and biomedical fields.
Applications De Recherche Scientifique
Skin Penetration Enhancement
Polyglyceryl-3 caprate has been identified as a moderate skin penetration enhancer. In a study comparing various lipophilic excipients, polyglyceryl-3 caprate showed significant enhancement effects, attributed to its surfactant properties and optimum alkyl chain length for surfactant-type skin penetration enhancers (Cornwell et al., 1998).
Dermal Peptide Delivery
Research has also explored the use of polyglyceryl-3 caprate in dermal peptide delivery, particularly in enhancing the penetration of peptides into the skin. Nano-sized carrier systems containing polyglyceryl-3 caprate have demonstrated significant effectiveness in transporting hydrophilic peptides into the skin (Sommer et al., 2018).
Biosurfactant Synthesis
Polyglyceryl-3 caprate is effective in the biosynthesis of surfactants. Amylosucrase enzymes from certain bacteria were used to synthesize biosurfactants using polyglyceryl-3 caprate, showing promising results in creating glyceryl caprylate glycoside and glyceryl caprate glycoside (Kim et al., 2021).
Biomedical Applications of Dendritic Polyglycerols
Dendritic polyglycerols, including polyglyceryl-3 caprate, have been explored for their biomedical applications. They are highly biocompatible and can be used in drug delivery, dye, gene delivery, and as antifouling surfaces (Calderón et al., 2010); (Frey & Haag, 2002).
Biodegradable Polyglycerols for Drug Delivery
Hyperbranched polyglycerols, including polyglyceryl-3 caprate, have been synthesized for biodegradable applications, particularly in intradermal drug delivery. These polymers have shown high biocompatibility and the ability to enhance skin penetration of drugs upon enzymatic degradation (Mohammadifar et al., 2017).
Linear Polyglycerols in Biomedicine
Linear polyglycerols, like polyglyceryl-3 caprate, are being investigated for their potential in various biomedical applications, including drug delivery systems and as components in biomaterials (Thomas et al., 2014).
Nanoparticle-Based Drug Delivery
Polyglyceryl-3 caprate has been explored in the development of nanoparticles for drug delivery, demonstrating the potential to enhance the oral bioavailability of certain drugs (Graf et al., 2009).
Use in Cosmetic Ingredients
Polyglyceryl-3 caprate has been studied for its potential as a cosmetic ingredient, particularly in makeup removal products. It has demonstrated efficient removal efficacy and moderate irritation, making it a promising ingredient in cosmetics (Zhang et al., 2020).
Propriétés
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Kitol,90%(MixtureofDiastereomers) | |
CAS RN |
7664-93-9, 14808-79-8 | |
| Record name | Sulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)










